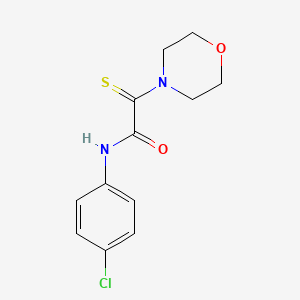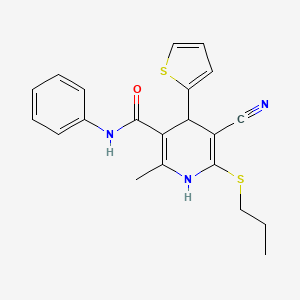
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CTX belongs to the family of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is known to act as an iron chelator, which means that it binds to iron ions and prevents them from participating in various cellular processes. Iron is essential for the growth and proliferation of cancer cells, and N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may explain its anti-cancer effects. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's iron-chelating properties may help to prevent the accumulation of iron in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its iron-chelating properties, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to improve mitochondrial function, which is important for energy production in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its high potency and selectivity. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of interest is the development of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide's potential as a combination therapy with other anti-cancer agents or neuroprotective agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate product, which is then reacted with morpholine and thiosemicarbazide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-1-3-10(4-2-9)14-11(16)12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKEJYXIFGNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-thioxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)
![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
